molecular formula C16H20N4O3 B2858141 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea CAS No. 1795488-09-3

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea

Cat. No.: B2858141
CAS No.: 1795488-09-3
M. Wt: 316.361
InChI Key: LPEZPBDWJYVGNU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea ( 1795488-09-3) is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C16H20N4O3 and a molecular weight of 316.36 g/mol, this compound features a urea scaffold that is known to be a privileged structure in drug discovery due to its ability to form multiple hydrogen bonds with biological targets . Urea derivatives are extensively investigated for their diverse biological activities and are common scaffolds in developing small-molecule inhibitors and modulators . For instance, structurally related N-aryl-N'-aryl methyl urea compounds have been designed and synthesized as potential anticancer agents, demonstrating potent antiproliferative activities against various human cancer cell lines . Furthermore, substituted 1-(phenethyl)urea analogs have been reported to act as allosteric modulators of the CB1 receptor, showing promise in preclinical models for conditions like cocaine addiction . Other phenylpiperazine-containing compounds, which share some structural motifs, have been studied for their nootropic potential and ability to enhance memory acquisition and formation via interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors . This compound is provided for research purposes to support such investigations in chemical biology, lead optimization, and mechanism-of-action studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-9-8-12(22-4)6-7-13(9)19-15(21)20-14-10(2)17-16(23-5)18-11(14)3/h6-8H,1-5H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEZPBDWJYVGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of urea compounds can induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in cancer progression.

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea appears to exert its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can provoke programmed cell death in cancer cells. For instance, it has been observed to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Case Studies

A series of experiments conducted on various cancer cell lines have demonstrated the efficacy of this compound:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Apoptosis induction
U937 (Monocytic Leukemia)1.47Cell cycle arrest
SK-MEL-2 (Melanoma)0.76Enzyme inhibition

These results indicate that the compound has a potent effect on a range of cancer types, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes implicated in tumor growth and metastasis. Specifically, it has been tested against carbonic anhydrases (CAs), which are often overexpressed in tumors:

  • Inhibition Potency : The most active derivatives have demonstrated nanomolar inhibition against hCA IX and hCA II, indicating a strong potential for use in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is influenced by its structural components. Modifications to the methoxy and methyl groups have been correlated with enhanced activity:

  • Electron Donating Groups (EDGs) : The presence of EDGs significantly increases the potency against various cancer cell lines.
  • Electron Withdrawing Groups (EWGs) : Conversely, introducing EWGs tends to decrease biological activity .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Moieties

The pyrimidine ring in the target compound shares structural similarities with intermediates and derivatives reported in the evidence:

  • (2-Methoxy-4,6-dimethylpyrimidin-5-yl)boronic acid (FA-7235): This boronic acid (97% purity) contains the same 2-methoxy-4,6-dimethylpyrimidine moiety but lacks the urea-linked phenyl group.
  • Compound 9 (): A chlorinated pyrano-pyrimidine derivative synthesized using POCl₃ and PCl₅. While it shares a methoxyphenyl group, its pyrimidine ring is fused with a pyrano system, differing in electronic and steric properties compared to the target’s standalone pyrimidine-urea structure .

Key Differences :

Feature Target Compound FA-7235 (Boronic Acid) Compound 9 ()
Pyrimidine Substituents 2-methoxy,4,6-dimethyl 2-methoxy,4,6-dimethyl 4-(4-methoxyphenyl),3,7-dimethyl
Linked Group Urea-bridged phenyl Boronic acid Chlorinated pyrano system
Application Potential bioactivity Synthetic intermediate Precursor for hydrazine derivatives

Urea-Containing Derivatives

Urea is a critical functional group in medicinal chemistry due to its hydrogen-bonding capacity. describes synthesizing 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones via high-temperature fusion with urea or thiourea.

Substituent Effects on Properties

  • Methoxy Groups: Enhance solubility in polar solvents compared to non-substituted analogs. Both the target and FA-7235 utilize methoxy groups, suggesting shared strategies to balance lipophilicity and bioavailability.
  • The 4,6-dimethylpyrimidine in the target compound may reduce rotational freedom compared to mono-methylated analogs.

Crystallographic and Computational Insights

Structural studies of similar pyrimidine-urea derivatives would benefit from SHELXL for precise bond-length and angle analysis, aiding in understanding conformational preferences .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea to improve yield and purity?

Methodological Answer: Synthesis optimization involves iterative adjustments to reaction parameters. Key steps include:

  • Stepwise coupling : Reacting the pyrimidine and phenyl precursors under controlled urea-forming conditions (e.g., using carbodiimide coupling agents) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
  • Temperature gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of methoxy groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improve purity. Validate purity via HPLC (≥98%) and NMR (integration of aromatic protons) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach ensures accurate structural confirmation:

  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the aryl and pyrimidine rings (e.g., R factor <0.05 as in ) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), methyl groups (δ ~2.3 ppm), and urea NH protons (δ ~8.5–9.5 ppm) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between substituents .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Comparative analysis : Benchmark against structurally similar urea derivatives (e.g., fluorophenyl or chlorophenyl analogs) to identify activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer: SAR requires iterative synthesis and testing of analogs:

  • Substituent variation : Modify methoxy groups to ethoxy or halogenated groups (e.g., F, Cl) to assess electronic effects on bioactivity .
  • Scaffold hopping : Replace the pyrimidine ring with triazine or quinazoline cores to evaluate ring size impact .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer: Combine biochemical and computational methods:

  • Pull-down assays : Immobilize the compound on beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Molecular docking : Simulate interactions with predicted targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
  • Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation with enzymes) to distinguish competitive vs. non-competitive binding .

Q. How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Adopt tiered environmental risk assessment protocols:

  • Degradation studies :
    • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via HPLC-MS for breakdown products (e.g., methoxy group cleavage) .
    • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight degradation .
  • Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., 48-hr LC₅₀ in algae or zebrafish embryos) .

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